5-(1,1-Difluoroethyl)-1,2-oxazole-3-carbaldehyde
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Overview
Description
5-(1,1-Difluoroethyl)-1,2-oxazole-3-carbaldehyde is a fluorinated heterocyclic compound. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it of significant interest in various fields such as medicinal chemistry, agrochemicals, and materials science. The compound’s structure includes an oxazole ring, which is a five-membered ring containing both nitrogen and oxygen atoms, and a difluoroethyl group, which enhances its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical difluoromethylation of oxazole derivatives using difluoromethylating agents under controlled conditions . This process often requires the use of metal catalysts and specific reaction conditions to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing cost-effective and readily available starting materials. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(1,1-Difluoroethyl)-1,2-oxazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can react with the difluoroethyl group under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted oxazole derivatives with various functional groups.
Scientific Research Applications
5-(1,1-Difluoroethyl)-1,2-oxazole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, enhancing metabolic stability and bioavailability.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-(1,1-Difluoroethyl)-1,2-oxazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance the compound’s binding affinity to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of metabolic pathways or the modulation of signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
1,1-Difluoroethylated aromatics: These compounds share the difluoroethyl group but differ in their aromatic ring structures.
Difluoromethylated heterocycles: Similar in having fluorinated groups but with different heterocyclic cores.
Uniqueness
5-(1,1-Difluoroethyl)-1,2-oxazole-3-carbaldehyde is unique due to its specific combination of an oxazole ring and a difluoroethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-(1,1-difluoroethyl)-1,2-oxazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO2/c1-6(7,8)5-2-4(3-10)9-11-5/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCGHQGUBLDAHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NO1)C=O)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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